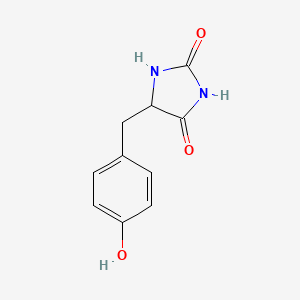

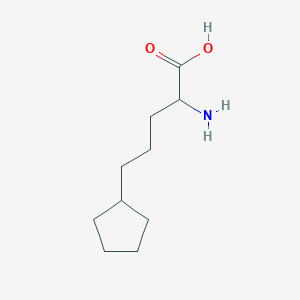

5-(4-Hydroxybenzyl)imidazolidine-2,4-dione

描述

The compound 5-(4-Hydroxybenzyl)imidazolidine-2,4-dione is a derivative of imidazolidine-2,4-dione, which is a heterocyclic core commonly found in medicinal chemistry due to its ability to bind to a variety of protein targets. This compound is structurally related to several other derivatives that have been synthesized and studied for their biological activities, including antidiabetic, antidepressant, anti-arrhythmic, and antimicrobial properties .

Synthesis Analysis

The synthesis of 5-(4-Hydroxybenzyl)imidazolidine-2,4-dione and its derivatives involves various chemical reactions. For instance, the reaction of nitromethane with aryl isocyanates in the presence of triethylamine leads to the formation of 1,3-diaryl-5-(hydroxyimino)imidazolidine-2,4-diones . Another method includes the catalytic hydrogenation of the corresponding benzylidene compound . Additionally, the N-alkylation of imides and O-alkylation of phenols are important reactions used in the synthesis of biologically active compounds, such as thiazolidine-2,4-dione derivatives . Oxidative dethionation using diacetoxyiodobenzene (DIB) in ethanol at room temperature has also been employed to synthesize N-substituted-5-arylmethylidene thiazolidine-2,4-diones .

Molecular Structure Analysis

The molecular structure of 5-(4-Hydroxybenzyl)imidazolidine-2,4-dione derivatives has been elucidated using various spectroscopic techniques and, in some cases, X-ray crystallography. For example, the crystal structure of a related compound, 3-amino-1-(5-chloro-2-hydroxyphenyl)imidazolidine-2,4-dione, was determined to be nonplanar with a significant dihedral angle between the benzene and five-membered rings . Similarly, the structure of new 5-(arylidene)-3-(4-methylbenzoyl)thiazolidine-2,4-diones was confirmed by elemental analysis, IR, 1H NMR, and MS spectroscopy .

Chemical Reactions Analysis

The chemical behavior of 5-(4-Hydroxybenzyl)imidazolidine-2,4-dione derivatives includes various reactions such as alkylation, hydrogenation, and oxidative dethionation. These reactions are crucial for modifying the compound to enhance its biological activity or to study its mechanism of action. For instance, the alkylation of (Z)-5-(4-hydroxybenzylidene)-thiazolidine-2,4-dione in an alkaline environment leads to the formation of N-alkylated derivatives . The oxidative dethionation of rhodanines to thiazolidine-2,4-diones is another example of a chemical transformation that has been explored .

Physical and Chemical Properties Analysis

The physical and chemical properties of 5-(4-Hydroxybenzyl)imidazolidine-2,4-dione derivatives are influenced by their molecular structure and the substituents present on the heterocyclic core. These properties are important for determining the compound's solubility, stability, and reactivity, which in turn affect its pharmacokinetic and pharmacodynamic profiles. The intermolecular interactions, such as hydrogen bonding and weak C-H...π interactions, play a role in the stability of the compound's conformation . The presence of substituents like the 4-hydroxybenzyl group can also impact the compound's ability to interact with biological targets, as seen in the structure-activity relationship study of thiazolidine-2,4-dione derivatives .

科研应用

DNA Binding Studies

Research has shown that derivatives of imidazolidine, including those similar to 5-(4-Hydroxybenzyl)imidazolidine-2,4-dione, demonstrate significant DNA binding properties. These properties are influenced by the pH and the substituents attached to the imidazolidine structure. The DNA binding affinity of these compounds, observed through techniques like cyclic voltammetry and UV-Vis spectroscopy, suggests their potential as anti-cancer drugs due to their interaction with DNA (Shah et al., 2013).

Electrochemical Behavior

The electrochemical behavior of hydantoin derivatives, closely related to 5-(4-Hydroxybenzyl)imidazolidine-2,4-dione, has been studied. These investigations provide insights into the oxidation mechanisms of these compounds, which are critical for understanding their biochemical actions. The pH-dependent oxidation processes of these compounds have been explored using techniques like cyclic voltammetry, helping to elucidate structure-activity relationships (Nosheen et al., 2012).

Use in Flavor Modification

Some derivatives of imidazolidine-2,4-dione, similar to 5-(4-Hydroxybenzyl)imidazolidine-2,4-dione, have been evaluated for their potential in flavor modification. These compounds have undergone toxicological evaluation for safety in food and beverage applications. Their rapid metabolism and lack of adverse effects in toxicity studies highlight their potential as flavor modifiers (Karanewsky et al., 2016).

未来方向

性质

IUPAC Name |

5-[(4-hydroxyphenyl)methyl]imidazolidine-2,4-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10N2O3/c13-7-3-1-6(2-4-7)5-8-9(14)12-10(15)11-8/h1-4,8,13H,5H2,(H2,11,12,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GLLIXWMNULCIKR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1CC2C(=O)NC(=O)N2)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

206.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-[(4-Hydroxyphenyl)methyl]imidazolidine-2,4-dione | |

CAS RN |

58942-04-4, 67337-72-8 | |

| Record name | 58942-04-4 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=56834 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | NSC52761 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=52761 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

免责声明和体外研究声明

请注意,BenchChem上提供的所有文章和产品信息仅供参考。BenchChem上出售的产品专为体外研究而设计,这些研究在活体生物体外进行。源自拉丁词汇“in glass”的体外研究涉及在受控实验室环境中使用细胞或组织进行的实验。需要注意的是,这些产品不被归类为药物,并且它们未经FDA批准,不用于预防、治疗或治愈任何医疗状况、疾病或疾患。我们必须强调,严禁将这些产品引入人体或动物。遵守这些准则对于确保在研究和实验中遵守法律和道德标准至关重要。

![N-[1-(pyridin-2-yl)ethyl]aniline](/img/structure/B1295874.png)